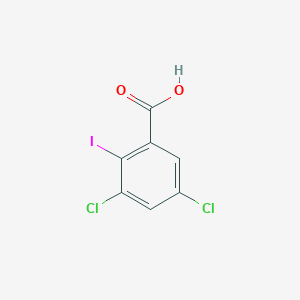

3,5-Dichlor-2-iodobenzoesäure

Übersicht

Beschreibung

Intedanib, also known as Nintedanib, is a small molecule tyrosine kinase inhibitor. It is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. Intedanib works by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis, making it a valuable therapeutic agent in managing these conditions .

Wissenschaftliche Forschungsanwendungen

Intedanib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Tyrosinkinasehemmern verwendet.

Biologie: Intedanib wird verwendet, um zelluläre Signalwege und ihre Rolle bei Krankheiten zu untersuchen.

Medizin: Es ist ein Therapeutikum für idiopathische Lungenfibrose, systemische Sklerose-assoziierte interstitielle Lungenerkrankung und nicht-kleinzelligen Lungenkrebs.

Industrie: Intedanib wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet .

5. Wirkmechanismus

Intedanib übt seine Wirkung aus, indem es mehrere Tyrosinkinase-Rezeptoren hemmt, darunter den vaskulären endothelialen Wachstumsfaktor-Rezeptor, den plättchenabgeleiteten Wachstumsfaktor-Rezeptor und den Fibroblasten-Wachstumsfaktor-Rezeptor. Durch die Blockierung dieser Rezeptoren verhindert Intedanib die Aktivierung nachgeschalteter Signalwege, die Angiogenese und Fibrose fördern. Diese Hemmung führt zu einer reduzierten Fibroblastenproliferation, -migration und -transformation, was letztendlich das Fortschreiten der Krankheit verlangsamt .

Ähnliche Verbindungen:

Pirfenidon: Ein weiteres antifibrotisches Mittel, das bei idiopathischer Lungenfibrose eingesetzt wird.

Masatinib: Ein Tyrosinkinasehemmer, der bei verschiedenen Krebsarten eingesetzt wird.

Selonsertib: Ein Prüfpräparat für fibrotische Erkrankungen.

Vergleich:

Pirfenidon vs. Intedanib: Beide haben eine ähnliche Wirksamkeit bei der Behandlung der idiopathischen Lungenfibrose, aber Pirfenidon ist mit weniger Nebenwirkungen verbunden.

Masatinib vs. Intedanib: Beide zielen auf Tyrosinkinasen ab, aber Masatinib konzentriert sich stärker auf die Krebsbehandlung.

Selonsertib vs. Intedanib: Selonsertib befindet sich noch in der Untersuchung, zeigt aber vielversprechende Ergebnisse bei der Behandlung fibrotischer Erkrankungen, ähnlich wie Intedanib.

Intedanib zeichnet sich durch seinen Multi-Target-Ansatz aus, wodurch es bei der Behandlung einer Reihe von fibrotischen und krebsbedingten Erkrankungen wirksam ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Intedanib involves several key steps:

Condensation Reaction: 4-(R acetate-2-yl)-3-nitrobenzoate is reacted with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.

Substitution Reaction: The compound obtained from the condensation reaction is then reacted with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate.

Reduction and Cyclization Reactions: Sequential reduction and cyclization reactions are carried out to prepare Intedanib

Industrial Production Methods: The industrial production of Intedanib follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Intedanib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Intedanib kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind an seiner Synthese beteiligt.

Substitution: Substitutionsreaktionen sind entscheidend für die Bildung seiner Zwischenverbindungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Säurebindende Mittel wie Triethylamin werden häufig verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und die endgültige Verbindung, Intedanib .

Wirkmechanismus

Intedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By blocking these receptors, Intedanib prevents the activation of downstream signaling pathways that promote angiogenesis and fibrosis. This inhibition leads to reduced fibroblast proliferation, migration, and transformation, ultimately slowing disease progression .

Vergleich Mit ähnlichen Verbindungen

Pirfenidone: Another antifibrotic agent used for idiopathic pulmonary fibrosis.

Masatinib: A tyrosine kinase inhibitor used in various cancers.

Selonsertib: An investigational drug for fibrotic diseases.

Comparison:

Pirfenidone vs. Intedanib: Both have similar efficacy in treating idiopathic pulmonary fibrosis, but Pirfenidone is associated with fewer adverse events.

Masatinib vs. Intedanib: Both target tyrosine kinases, but Masatinib is more focused on cancer treatment.

Selonsertib vs. Intedanib: Selonsertib is still under investigation, but it shows promise in treating fibrotic diseases similar to Intedanib.

Intedanib stands out due to its multi-targeted approach, making it effective in treating a range of fibrotic and cancerous conditions.

Eigenschaften

IUPAC Name |

3,5-dichloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTJHMZDOREVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397194 | |

| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-37-9 | |

| Record name | 3,5-Dichloro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.